Avasimibe (also known as CI-1011 or PD-148515) is a selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for intracellular cholesterol esterification []. Classified as a lipid-regulating agent, Avasimibe has been investigated for its potential in treating various diseases by modulating cholesterol metabolism and downstream signaling pathways [, , , , , ]. Research on Avasimibe has expanded beyond its initial focus on atherosclerosis to explore its potential applications in cancer, viral infections, and other areas [, , , , , , ].
Optimizing Avasimibe Delivery and Formulation: Developing novel delivery systems, such as nanoparticles, to improve Avasimibe's bioavailability and target specific tissues or cells could enhance its therapeutic potential [, , ].
Investigating Combination Therapies: Exploring Avasimibe's synergistic effects with existing chemotherapeutic agents, immunotherapies, or other targeted therapies could lead to more effective treatment strategies for various diseases [, , , , , , ].
Elucidating Molecular Mechanisms: Further research is needed to fully understand the downstream molecular mechanisms underlying Avasimibe's diverse effects, including its impact on specific signaling pathways, gene expression profiles, and cellular processes [, , , ].
Avasimibe is chemically known as [(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 2,6-diisopropyl-phenyl ester. It was first introduced in the United States Patent No. 5,491,172 and has been extensively studied for its lipid-lowering properties and antiatherosclerotic efficacy. The compound is classified as an acyl coenzyme A: cholesterol acyltransferase inhibitor (ACAT inhibitor) and is recognized for its ability to modulate cholesterol metabolism in various biological systems .
The synthesis of avasimibe involves several key steps that ensure the production of the desired compound with high purity and yield. The synthetic route typically includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
Avasimibe possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 402.57 g/mol.
The structure includes:
X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing how specific substituents influence binding affinity to target enzymes .
Avasimibe undergoes several chemical reactions that are crucial for its function:
The primary mechanism of action for avasimibe involves inhibition of acyl coenzyme A: cholesterol acyltransferase activity. By blocking this enzyme:
Additionally, avasimibe has shown potential effects on cellular signaling pathways associated with cancer proliferation and metastasis, particularly through modulation of E2F-1 signaling pathways in tumor cells .
Avasimibe exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Avasimibe has several significant applications in both clinical and research settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2